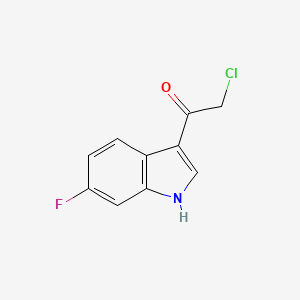

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORWTPUKOURUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone from 6-fluoroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a key intermediate in the development of various pharmacologically active molecules. The core of this synthesis is the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride. This document details the underlying reaction mechanism, provides a thorough, step-by-step experimental protocol, and discusses the critical parameters that influence the reaction's success. Furthermore, it includes essential characterization data and safety protocols necessary for the successful and safe execution of this chemical transformation in a laboratory setting. This guide is intended to equip researchers and professionals in drug development with the practical knowledge and theoretical understanding required to efficiently synthesize this valuable compound.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it an attractive starting point for the design and synthesis of novel therapeutic agents. The introduction of various substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.

Specifically, the incorporation of a fluorine atom, as seen in 6-fluoroindole, can significantly enhance a drug candidate's metabolic stability and binding affinity for its target protein. The 3-position of the indole ring is particularly susceptible to electrophilic substitution, making it a prime location for further functionalization. The title compound, this compound, serves as a versatile building block, with the chloroacetyl group providing a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Reaction Mechanism: The Friedel-Crafts Acylation of 6-Fluoroindole

The synthesis of this compound from 6-fluoroindole is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The electron-rich indole ring of 6-fluoroindole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack preferentially occurs at the C3 position, which is the most nucleophilic site of the indole ring, to form a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the C3 position of the sigma complex. This step restores the aromaticity of the indole ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it can complex with the product.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Fluoroindole | ≥98% | Commercially Available | |

| Chloroacetyl chloride | ≥98% | Commercially Available | Handle in a fume hood |

| Aluminum chloride (anhydrous) | ≥99% | Commercially Available | Handle in a glovebox or under inert atmosphere |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available | |

| Saturated sodium bicarbonate solution | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||

| Ethyl acetate | Reagent Grade | Commercially Available | For chromatography |

| Hexane | Reagent Grade | Commercially Available | For chromatography |

Equipment

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

-

Addition funnel.

-

Ice bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Chromatography column.

-

Standard laboratory glassware.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-fluoroindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling and Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir vigorously until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methylene protons of the chloroacetyl group, and characteristic aromatic protons for the 6-fluoroindole ring system, with coupling patterns influenced by the fluorine atom. The N-H proton of the indole would likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a signal for the carbonyl carbon, the methylene carbon of the chloroacetyl group, and distinct signals for the carbons of the 6-fluoroindole ring. The carbon atoms bonded to fluorine will exhibit C-F coupling.

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch of the indole, the C=O stretch of the ketone, and C-F and C-Cl stretching vibrations.[3]

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be observable. Fragmentation patterns may include the loss of the chloroacetyl group.[3]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.

-

Chloroacetyl chloride: This reagent is highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage. It reacts violently with water. Always handle chloroacetyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Aluminum chloride (anhydrous): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment, such as a glovebox or under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a fume hood.

-

General Precautions: A full risk assessment should be conducted before starting the experiment. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.

Conclusion

The Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride provides an effective method for the synthesis of this compound. This technical guide has outlined the key mechanistic principles, a detailed experimental protocol, and essential safety considerations for this transformation. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. By following the procedures and safety guidelines detailed in this document, researchers can confidently and safely produce this important chemical building block.

References

-

1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Friedel-Crafts Acylation. (2018, November 13). YouTube. Retrieved January 2, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Friedel Crafts Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2019, January 3). YouTube. Retrieved January 2, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]

- 4. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | C11H10ClFO2 | CID 16755387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Acylation of 6-Fluoroindole with Chloroacetyl Chloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride, a pivotal reaction for the synthesis of 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone. This intermediate is a valuable building block in the development of various pharmaceutical agents and biologically active molecules. This document elucidates the underlying reaction mechanism, explores potential side reactions, and presents a detailed, field-proven experimental protocol. Quantitative data on reaction yields under various conditions are summarized, and essential characterization data for the product are provided. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely execute this critical chemical transformation.

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is, therefore, a cornerstone of drug discovery and development. The Friedel-Crafts acylation is a classic and robust method for introducing an acyl group onto an aromatic ring.[2] Given the high nucleophilicity of the indole ring, acylation preferentially occurs at the electron-rich C-3 position.[3]

The reaction between 6-fluoroindole and chloroacetyl chloride yields 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone, a versatile intermediate. The presence of the fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate, often enhancing metabolic stability and binding affinity. The chloroacetyl group, in turn, provides a reactive handle for a variety of subsequent nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.

Reaction Mechanism and Theoretical Considerations

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile, the acylium ion, and its subsequent attack by the nucleophilic indole ring.

Generation of the Acylium Ion

In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), chloroacetyl chloride is activated to form a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates the resonance-stabilized acylium ion, which serves as the active electrophile.[4] It is important to note that a stoichiometric amount of the Lewis acid is typically required, as the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]

Electrophilic Attack and Aromatization

The electron-rich C-3 position of the 6-fluoroindole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[6] The reaction is completed by the deprotonation of the arenium ion, which restores the aromatic system and yields the final product, 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone.[5] The AlCl₄⁻ species generated in the initial step acts as the base in this deprotonation.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful and reproducible outcome.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 6-Fluoroindole | 399-52-0 | 135.13 | 5.00 g | 36.99 |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.59 g (3.28 mL) | 40.69 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 5.42 g | 40.69 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 100 mL | - |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | 50 mL | - |

| Brine (saturated NaCl aq.) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | - |

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous aluminum chloride (5.42 g, 40.69 mmol) is added to the flask, followed by the addition of 50 mL of anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: Chloroacetyl chloride (3.28 mL, 40.69 mmol) is dissolved in 20 mL of anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 15 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.

-

Indole Addition: 6-Fluoroindole (5.00 g, 36.99 mmol) is dissolved in 30 mL of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured into a beaker containing 100 g of crushed ice and 50 mL of 1M hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. The mixture is stirred until all the solids have dissolved.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

Washing: The combined organic layers are washed with 50 mL of 1M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a key heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. As this molecule may serve as a critical intermediate, unambiguous confirmation of its structure and purity is paramount. This document moves beyond rote procedural descriptions to offer a deep, mechanistically-grounded rationale for the application of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We detail field-proven protocols, interpret predictive data based on analogous chemical structures, and demonstrate how an integrated spectroscopic approach provides a self-validating system for molecular characterization, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

Introduction and Molecular Overview

This compound is a trifunctionalized indole derivative. Its structural confirmation hinges on the precise characterization of three key regions:

-

The 6-Fluoro-1H-indole Core: A bicyclic aromatic system whose electronic environment is perturbed by an electron-withdrawing fluorine atom.

-

The C3-Acyl Linker: An ethanone group attached to the electron-rich C3 position of the indole ring, a common site for electrophilic substitution. 3-acylindoles are a significant class of compounds in medicinal chemistry.[1][2]

-

The α-Chloro Ketone Moiety: A reactive chloromethyl group adjacent to the carbonyl, rendering it a versatile handle for further synthetic transformations. α-haloketones are valuable building blocks in organic synthesis.[3]

The strategic application of complementary spectroscopic techniques is essential to verify the connectivity and chemical environment of each of these components. This guide provides the theoretical basis and practical workflows for this analytical imperative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR allows for the direct observation of all non-exchangeable protons in the molecule. For this compound, the key diagnostic signals will be the indole ring protons (whose chemical shifts and coupling patterns are influenced by the fluorine substituent), the broad singlet of the N-H proton, and the sharp singlet of the chloromethyl (-CH₂Cl) protons. The integration of these signals provides a quantitative proton count, validating the presence of each molecular fragment.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indole-containing compounds as it allows for the clear observation of the N-H proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex aromatic region.

-

Data Acquisition:

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the target molecule, based on data from analogous indole and α-chloro ketone structures.[3][4]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Indole N-H | 11.5 - 12.5 | Broad Singlet | - | 1H | Exchangeable proton, often broad. Downfield due to aromaticity and hydrogen bonding potential. |

| H-2 | 8.0 - 8.5 | Singlet / Doublet | J ≈ 2-3 Hz | 1H | Adjacent to the electron-withdrawing acyl group and nitrogen, causing significant deshielding. |

| H-4 | 7.8 - 8.2 | Doublet of Doublets | J ≈ 8-9 Hz, J ≈ 5-6 Hz | 1H | Ortho to the electron-withdrawing acyl group and coupled to H-5. |

| H-5 | 7.0 - 7.3 | Triplet of Doublets | J ≈ 9 Hz, J ≈ 2-3 Hz | 1H | Coupled to H-4 and H-7, with additional coupling to fluorine. |

| H-7 | 7.4 - 7.7 | Doublet of Doublets | J ≈ 9-10 Hz, J ≈ 2-3 Hz | 1H | Ortho to the fluorine atom, showing characteristic C-H/C-F coupling. |

| -CH₂Cl | 4.7 - 5.0 | Singlet | - | 2H | Strongly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. While it is less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying key functional groups like carbonyls. The presence of the fluorine atom will induce C-F coupling, which can be observed as split signals for the carbons in its vicinity, providing further structural confirmation.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Data Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, resulting in a singlet for each unique carbon.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation

The table below outlines the expected chemical shifts for the carbon atoms. Note the characteristic downfield shift for the carbonyl carbon and the large C-F coupling constant for C-6.[5][6]

| Assignment | Predicted δ (ppm) | Expected C-F Coupling | Rationale |

| C=O | 190 - 195 | No | The carbonyl carbon is highly deshielded and appears far downfield. |

| C-6 | 155 - 165 | Yes (¹JCF ≈ 240-250 Hz) | Directly bonded to fluorine, resulting in a large one-bond coupling constant and significant deshielding. |

| C-3a, C-7a | 125 - 140 | Yes | Bridgehead carbons within the aromatic system. |

| C-2, C-4, C-5, C-7 | 100 - 125 | Yes (for C-5, C-7) | Aromatic carbons of the indole ring. Their shifts are influenced by the substituents. |

| C-3 | 110 - 120 | No | The site of acylation. |

| -CH₂Cl | 45 - 50 | No | Aliphatic carbon shifted downfield by the attached chlorine atom. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key diagnostic peaks will be the N-H stretch of the indole, the strong C=O stretch of the ketone, and the C-F and C-Cl stretches. The position of the carbonyl peak is particularly informative, as its conjugation with the indole ring lowers its frequency compared to a simple aliphatic ketone.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Predicted FT-IR Data and Interpretation

The characteristic vibrational frequencies provide a molecular fingerprint.[7][8][9]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Indole) | 3300 - 3450 | Medium, Sharp | Characteristic of the secondary amine in the indole ring. |

| Aromatic C-H Stretch | 3000 - 3150 | Medium | Stretching vibrations of the C-H bonds on the indole ring. |

| C=O Stretch (Ketone) | 1640 - 1680 | Strong, Sharp | Lower frequency due to conjugation with the indole aromatic system. This is a key diagnostic peak. |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Multiple bands corresponding to the vibrations of the aromatic rings. |

| C-F Stretch | 1200 - 1250 | Strong | A strong absorption characteristic of the aryl-fluoride bond. |

| C-Cl Stretch | 700 - 800 | Medium | Stretching vibration of the alkyl-chloride bond. |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. For this compound, the most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[10][11] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocol: LC-MS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution directly or inject it via the LC system.

-

Acquire data in positive ion mode (ESI+), as the indole nitrogen is readily protonated.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the protonated molecular ion, [M+H]⁺.

-

Examine the isotopic pattern of this peak to confirm the presence of chlorine. The expected exact mass for C₁₀H₇ClFNO is 211.02. The protonated ion [C₁₀H₈ClFNO]⁺ will have an exact mass of approximately 212.03.

-

Predicted Mass Spectrometry Data and Interpretation

| Ion | Predicted m/z | Relative Intensity | Interpretation |

| [M+H]⁺ (with ³⁵Cl) | ~212.03 | 100% | Molecular ion containing the ³⁵Cl isotope. |

| [M+2+H]⁺ (with ³⁷Cl) | ~214.03 | ~32% | Molecular ion containing the ³⁷Cl isotope. The ~3:1 intensity ratio is a hallmark of a monochlorinated compound.[10] |

| [M-CH₂Cl+H]⁺ | ~162 | Variable | A common fragment resulting from the loss of the chloromethyl group. |

| [Indole-F+H]⁺ | ~122 | Variable | Fragmentation of the acyl group leading to the fluoro-indole cation. |

Integrated Spectroscopic Workflow and Data Validation

No single technique provides absolute proof of structure. The trustworthiness of the characterization comes from the convergence of all data points. The workflow below illustrates this integrated approach, where each technique validates the findings of the others.

Caption: Integrated workflow for spectroscopic characterization.

References

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. [Link]

-

FT-IR spectrum of control indole. ResearchGate. [Link]

-

FT-IR studies on interactions between Indole and Coumarin. (2016). Technoarete. [Link]

-

Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. [Link]

-

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. PubChem. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Acta Crystallographica Section E. [Link]

-

LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

3-Acylindoles Synthesis: Ruthenium-Catalyzed Carbonylative Coupling of Indoles and Aryl Iodides. (2017). Organic Letters. [Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Spectroscopy. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. SpectraBase. [Link]

- Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (2018). Green Chemistry. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

-

ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-. SpectraBase. [Link]

-

2-Chloro-1-(4-methylphenyl)ethanone. SpectraBase. [Link]

-

2,2,2-TRIFLUORO-1-(1H-INDOL-6-YL)-ETHANONE. SpectraBase. [Link]

-

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. SpectraBase. [Link]

-

Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. (2009). Journal of the Brazilian Chemical Society. [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2020). Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. technoarete.org [technoarete.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is a halogenated indole derivative that represents a class of compounds of significant interest in pharmaceutical development and chemical synthesis. As a functionalized indole, it serves as a versatile building block for more complex molecular architectures. The precise characterization of such molecules is a cornerstone of quality control, reaction monitoring, and impurity profiling in the drug development pipeline.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides a comprehensive, in-depth framework for the analysis of this compound using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). Moving beyond a simple recitation of parameters, we will delve into the rationale behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns. The protocols described herein are designed to be self-validating, incorporating orthogonal checks like isotopic pattern analysis to ensure the highest degree of confidence in analytical outcomes.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

A foundational understanding of the analyte's properties is critical for method development. The structure of this compound contains several features that dictate its behavior in an ESI source. The indole nitrogen and the carbonyl oxygen are both potential sites for protonation, making positive-ion ESI the logical modality for analysis.[4] Furthermore, the presence of a chlorine atom imparts a highly characteristic isotopic signature that is invaluable for confirmation.

| Property | Value | Rationale & Implication |

| Molecular Formula | C₁₀H₇ClFNO | Defines the elemental composition. |

| Monoisotopic Mass | 211.0200 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). |

| Protonated Molecule [M+H]⁺ | 212.0279 Da | The primary ion expected in the full scan (MS1) spectrum under positive-ion ESI conditions. |

| Isotopic Signature | [M+H]⁺ and [M+2+H]⁺ | The chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will produce an A+2 peak at m/z 214.0250 with an intensity of approximately 32% relative to the monoisotopic peak. This is a key validation point. |

Comprehensive Experimental Workflow

The end-to-end process, from sample handling to data interpretation, must be meticulously controlled to ensure reproducible and accurate results. The workflow is logically structured to isolate the analyte, ionize it efficiently, and probe its structure through controlled fragmentation.

Caption: High-level workflow for MS analysis.

Sample Preparation Protocol

The objective is to prepare a sample that is clean, soluble, and optimized for ionization. The use of high-purity reagents is non-negotiable to avoid the introduction of interfering species or adducts.

Materials:

-

This compound sample

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

LC-MS Grade Formic Acid (≥99%)

-

Calibrated pipettes

-

Vortex mixer

-

0.22 µm PTFE syringe filters

-

Autosampler vials

Procedure:

-

Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration in the range of 1-10 µg/mL.

-

Acidification: To the final working solution, add formic acid to a final concentration of 0.1%. This step is critical as it provides a source of protons (H⁺), significantly enhancing the formation of the desired [M+H]⁺ ion in the ESI source.[4]

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial. This removes any particulates that could clog the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

The LC system separates the analyte from any potential impurities, while the MS serves as the detector. A gradient elution is employed to ensure good peak shape and efficient elution of the compound.

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with acid modifier. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to ensure elution and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | |

| Ionization Mode | ESI, Positive | Targets the protonated molecule. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temp. | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from droplets to form gas-phase ions. |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor and potential low-mass fragments. |

| Collision Gas | Argon | Inert gas used for collision-induced dissociation. |

| Collision Energy | Ramped 10-40 eV | A ramp of collision energies ensures that a wide range of fragments (both stable and less stable) are produced for comprehensive structural analysis. |

Mass Spectral Data Interpretation

Full Scan MS (MS1) Analysis: The Molecular Signature

The initial full scan spectrum serves as the primary confirmation of the analyte's identity. The key is to look for a specific pattern of ions, not just a single peak. This provides a layer of self-validation.

Expected Observations in the MS1 Spectrum:

-

Protonated Molecule [M+H]⁺: The base peak should appear at m/z 212.0279. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the elemental formula C₁₀H₈ClFNO⁺.[5]

-

Chlorine Isotope Peak [M+2+H]⁺: A peak at m/z 214.0250 with an intensity of ~32% of the base peak must be present. The presence and correct ratio of this peak is definitive evidence of a monochlorinated compound.

-

Sodium Adduct [M+Na]⁺: It is common to observe a sodium adduct at m/z 234.0099, especially if glassware or solvents are not scrupulously clean.[6] This further confirms the molecular weight of the neutral molecule.

| Ion Species | Formula | Calculated m/z | Expected Relative Intensity |

| [M(³⁵Cl)+H]⁺ | C₁₀H₈³⁵ClFNO⁺ | 212.0279 | 100% |

| [M(³⁷Cl)+H]⁺ | C₁₀H₈³⁷ClFNO⁺ | 214.0250 | ~32% |

| [M(³⁵Cl)+Na]⁺ | C₁₀H₇³⁵ClFNONa⁺ | 234.0099 | Variable |

Tandem MS (MS/MS) Analysis: Deconstructing the Molecule

By selecting the [M+H]⁺ ion (m/z 212.0) and subjecting it to collision-induced dissociation (CID), we break the molecule apart in a controlled manner to elucidate its structure.[7][8] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, several key fragmentation pathways are predicted.

Caption: Predicted fragmentation pathways for [M+H]⁺.

Key Predicted Fragmentation Pathways:

-

Loss of Chloromethyl Radical (- •CH₂Cl): Alpha-cleavage between the carbonyl carbon and the chloromethyl carbon is a highly probable pathway for ketones.[9] This results in the formation of a stable, resonance-stabilized acylium ion.

-

Precursor: m/z 212.0

-

Loss: •CH₂Cl (49.5 Da)

-

Fragment A: m/z 176.0 (C₉H₆FNO⁺) - This is often the base peak in the MS/MS spectrum.

-

-

Neutral Loss of HCl (-HCl): Halogenated compounds frequently undergo the elimination of hydrogen halides.[10] This pathway would lead to the formation of an ion at m/z 175.1.

-

Precursor: m/z 212.0

-

Loss: HCl (36.5 Da)

-

Fragment D: m/z 175.1 (C₁₀H₆FNO⁺)

-

-

Subsequent Loss of Carbon Monoxide (-CO): Acylium ions, such as Fragment A, readily lose carbon monoxide, a small, stable neutral molecule. This is a classic fragmentation for carbonyl-containing compounds.[11]

-

Precursor: Fragment A (m/z 176.0)

-

Loss: CO (28.0 Da)

-

Fragment C: m/z 148.0 (C₉H₆FN⁺)

-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Fragmentation Pathway |

| 212.0 | 176.0 | •CH₂Cl | C₉H₆FNO⁺ | Alpha-cleavage of the C-C bond adjacent to the carbonyl. |

| 212.0 | 175.1 | HCl | C₁₀H₆FNO⁺ | Elimination of hydrogen chloride. |

| 176.0 | 148.0 | CO | C₉H₆FN⁺ | Decarbonylation of the primary acylium ion. |

Practical Applications in Drug Development

This detailed analytical method provides a robust platform for several critical activities in the pharmaceutical industry:[12][13]

-

Identity Confirmation: Unequivocally confirms the structure of the synthesized compound, fulfilling a primary regulatory requirement.

-

Purity Analysis: The LC-MS method can separate and detect impurities. Their mass spectra can then be analyzed using the same fragmentation principles to propose their structures, which is vital for product safety.[1]

-

Reaction Monitoring: The method can be used to track the consumption of starting materials and the formation of the product in real-time, allowing for process optimization.

-

Stability Studies: By analyzing samples subjected to stress conditions (e.g., heat, light, humidity), this method can identify and characterize degradation products.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a logical and systematic approach. By leveraging the principles of electrospray ionization and collision-induced dissociation, a wealth of information can be obtained. The combination of accurate mass measurement of the protonated molecule, confirmation via the characteristic chlorine isotopic pattern, and detailed structural elucidation through tandem MS/MS fragmentation provides an exceptionally high degree of analytical certainty. This guide offers the foundational methodology and interpretive framework necessary for researchers and drug development professionals to confidently characterize this important chemical entity.

References

-

Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 71-93. [Link]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Covey, T. R., J-C. Yves, L., & Thomson, B. A. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 403(8), 2131-2149. [Link]

-

Noll, R. J., & He, L. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 268-287. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from Pharma Focus America. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]

-

Laskin, J., & Chen, H. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 37-51. [Link]

-

Singh, S., Paudel, A., & Kumar, V. (2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. [Link]

-

Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from Drug Discovery News. [Link]

-

Harper, S. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. [Link]

- De Hoffmann, E., & Stroobant, V. (2001).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]

- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

Physical and chemical properties of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

An In-depth Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Introduction

This compound, with CAS Number 883546-72-3, is a fluorinated indole derivative that serves as a highly valuable intermediate in synthetic organic chemistry.[1] Its structure combines the reactive indole nucleus with a functionalized chloroacetyl group, making it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of a fluorine atom on the indole ring can significantly modulate the physicochemical and biological properties of its downstream products, a strategy frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in their work.

Compound Identification and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The properties of this compound are summarized below. The indole core, a privileged scaffold in drug discovery, combined with the reactive α-chloro ketone moiety, defines its chemical utility.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone | [1] |

| CAS Number | 883546-72-3 | [1] |

| Molecular Formula | C₁₀H₇ClFNO | [1] |

| Molecular Weight | 211.62 g/mol | Inferred from Formula |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [2] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | [1] |

Synthesis and Reactivity

The construction and chemical behavior of this compound are governed by the principles of electrophilic aromatic substitution on the electron-rich indole ring.

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 6-fluoro-1H-indole.[3][4] This reaction involves the introduction of an acyl group (in this case, a chloroacetyl group) onto the C3 position of the indole, which is the most nucleophilic site. The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a strong Lewis acid catalyst such as aluminum trichloride (AlCl₃).[5][6]

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane as the solvent.

-

Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃) (1.2 equivalents) with stirring.

-

Acyl Chloride Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension, ensuring the temperature remains below 5°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Indole Addition: Dissolve 6-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[8]

Chemical Reactivity

The molecule possesses two primary sites of reactivity: the α-chloro ketone and the indole ring itself. This dual reactivity is key to its utility as a synthetic intermediate.

-

α-Chloro Ketone: The carbon atom bearing the chlorine is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), providing a gateway to a wide array of functionalized indole derivatives.

-

Indole N-H: The nitrogen of the indole ring can be deprotonated by a suitable base and subsequently alkylated or acylated.

-

Indole Ring: While the C3 position is acylated, the rest of the ring can still undergo further electrophilic substitution under specific conditions, although it is deactivated by the electron-withdrawing acetyl group.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and environment of hydrogen atoms.[9]

-

Indole N-H: A broad singlet typically appearing far downfield (> 8.0 ppm).

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (7.0-8.0 ppm). The fluorine at C6 will cause splitting (coupling) of the adjacent protons (H5 and H7), resulting in complex doublet or triplet of doublets patterns.

-

Indole C2-H: A singlet or a doublet appearing downfield (~7.5-8.5 ppm).

-

Methylene Protons (-CH₂Cl): A sharp singlet appearing around 4.5-5.0 ppm, deshielded by the adjacent carbonyl and chlorine atom.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum identifies the different carbon environments.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around 190-200 ppm.[11]

-

Aromatic Carbons: Signals will appear in the 100-140 ppm range. The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant. Other carbons in the ring will show smaller, multi-bond C-F couplings.[12]

-

Methylene Carbon (-CH₂Cl): A signal around 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹. The conjugation with the indole ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[10][11]

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.[10]

-

C-Cl Stretch: An absorption in the fingerprint region, around 700-800 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (211.62). A characteristic feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[13]

-

Fragmentation: Common fragmentation patterns would include the loss of the chlorine atom, the loss of the chloroacetyl group, and other fragmentations characteristic of the indole ring.

Safety and Handling

As with any α-haloketone, this compound should be handled with care.[14] It is classified as a substance that may be harmful if swallowed and can cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a fume hood.[15] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[15]

-

First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined reactivity, centered on the α-chloro ketone moiety and the indole nucleus, allows for its elaboration into a diverse range of more complex molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly within the field of medicinal chemistry.

References

- Echemi.com. 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone Safety Data Sheets.

- Benchchem. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone.

- ChemIntell. Understanding the Properties and Applications of 6-Fluoroindole (CAS 399-51-9).

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Retrieved from [Link]

-

Filo. Organohalogen Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. PubMed. Retrieved from [Link]

-

Hunan Chemsky Co., Ltd. This compound. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-(6-fluoro-1H-indol-3-yl)ethan-1-one | 883546-72-3 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Here are three chemistry problems: Organohalogen Analysis An organoh.. [askfilo.com]

- 14. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

CAS Number: 883546-72-3

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a fluorinated indole derivative of significant interest in medicinal chemistry. The strategic placement of a fluorine atom on the indole scaffold and a reactive chloromethyl ketone at the C3 position makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document details a probable synthetic route via Friedel-Crafts acylation, discusses its physicochemical properties based on analogous structures, and explores its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The guide is intended to be a valuable resource for researchers engaged in the design and synthesis of new indole-based compounds.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] The introduction of a fluorine atom into the indole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving membrane permeability.

This compound is a synthetic compound that combines the advantageous properties of a 6-fluoroindole core with a reactive 2-chloroethanone side chain at the pharmacologically significant C3 position. This side chain serves as a versatile handle for further chemical modifications, making it a valuable building block for creating libraries of diverse indole derivatives for biological screening.

Physicochemical Properties

| Property | Estimated Value/Information | Source/Justification |

| Molecular Formula | C₁₀H₇ClFNO | Calculated |

| Molecular Weight | 211.62 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on the properties of similar indole derivatives.[2] |

| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO.[3] | Inferred from analogous compounds. |

| Purity | Commercially available with ≥95% purity (HPLC). | Based on supplier data for the non-fluorinated analog.[2] |

Synthesis and Mechanism

The most probable and efficient synthetic route to this compound is the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride.[4][5] This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

Proposed Synthetic Pathway

Caption: Mechanism of Friedel-Crafts acylation of 6-fluoroindole.

Experimental Protocol (Representative)

-

Reaction Setup: To a stirred solution of 6-fluoroindole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: A solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Applications in Drug Development

The title compound is a valuable intermediate for the synthesis of various biologically active molecules. The reactive α-chloro ketone moiety allows for nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse library of compounds.

Potential Therapeutic Areas

Derivatives of indol-3-yl ethanones have shown promise in several therapeutic areas:

-

Antimicrobial Agents: Indole derivatives are known to possess significant antibacterial and antifungal activities. [6]The synthesized compounds can be screened against various pathogenic microbes.

-

Anti-inflammatory Agents: Some indole-based compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory pathways. [6]* Antiviral Activity: The indole scaffold is present in several antiviral drugs, and new derivatives are continuously being explored for their potential to inhibit viral replication. [6]

Workflow for Derivative Synthesis and Screening

Caption: Workflow for drug discovery using the title compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its facile synthesis via Friedel-Crafts acylation and the reactivity of its α-chloro ketone moiety make it an attractive starting point for the development of novel indole-based therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

-

ChemBK. (n.d.). 2-Chloro-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone Request for Quotation. Retrieved from ChemBK website: [Link]

- Google Patents. (n.d.). CN108383822B - Preparation method of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone.

-

PubMed. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

-

Scite.ai. (2007). Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry, 44(6), 1327-1330. [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from YouTube: [Link]

- Google Patents. (n.d.). EP2528905B1 - Process for the preparation of nebivolol.

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100795. [Link]

-

National Institutes of Health. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(16), 4983. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. 2-chloro-1-(1H-indol-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Buy 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone [smolecule.com]

A Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes established principles of indole chemistry, α-haloketone reactivity, and Friedel-Crafts acylation to present a scientifically grounded guide for researchers. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, delve into its characteristic reactivity, and discuss its potential applications in drug discovery, supported by data from structurally related compounds. Detailed, actionable experimental protocols are provided to empower researchers in their laboratory work with this promising intermediate.

Introduction: The Indole Nucleus and the Promise of Halogenated Intermediates

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The functionalization of the indole ring, particularly at the C-3 position, is a critical strategy for modulating the pharmacological properties of these molecules. The introduction of a chloroacetyl group at this position, as in this compound, creates a bifunctional molecule with two key reactive sites: the electrophilic carbon of the α-chloro ketone and the indole ring itself. The presence of a fluorine atom at the C-6 position further modulates the electronic properties of the indole ring, potentially influencing its reactivity and the biological activity of its derivatives.

This guide will serve as a valuable resource for researchers in drug development and organic synthesis by providing a detailed examination of the synthesis, properties, and potential of this versatile intermediate.

Molecular Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. The molecule of interest is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound

Synonyms: 3-(2-chloroacetyl)-6-fluoro-1H-indole

Molecular Formula: C₁₀H₇ClFNO

Molecular Weight: 211.62 g/mol

Chemical Structure:

Caption: Molecular structure of this compound.

Proposed Synthesis: A Friedel-Crafts Approach

The most direct and plausible route for the synthesis of this compound is through the Friedel-Crafts acylation of 6-fluoroindole.[1] To circumvent potential side reactions such as N-acylation and to enhance the regioselectivity for C-3 acylation, the indole nitrogen can be protected with a phenylsulfonyl group.[2][3] This protecting group can be readily removed under basic conditions to yield the target compound.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Phenylsulfonyl)-6-fluoroindole

-

To a stirred solution of 6-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add powdered sodium hydroxide (1.5 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-6-fluoroindole.

Step 2: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.5 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 1-(phenylsulfonyl)-6-fluoroindole (1.0 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-Chloro-1-(6-fluoro-1-(phenylsulfonyl)indol-3-yl)ethanone.

Step 3: Deprotection

-

Dissolve the crude product from the previous step in a mixture of methanol and tetrahydrofuran (THF).

-

Add a 2M aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with 1M hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the structure and data from analogous compounds such as 3-acetylindole.[4][5]

| Property | Predicted Value |

| Physical State | Likely a solid at room temperature |

| Melting Point | 180-190 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and insoluble in water. |

Predicted Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.0-12.5 (s, 1H, indole N-H)

-

δ 8.2-8.4 (d, 1H, H-2)

-

δ 7.8-8.0 (dd, 1H, H-4)

-

δ 7.5-7.7 (dd, 1H, H-7)

-

δ 7.0-7.2 (ddd, 1H, H-5)

-

δ 4.9-5.1 (s, 2H, -CH₂Cl)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 188-192 (C=O)

-

δ 158-162 (d, J = 240-250 Hz, C-6)

-

δ 135-138 (C-7a)

-

δ 130-133 (C-2)

-

δ 122-125 (d, J = 10-15 Hz, C-4)

-

δ 120-123 (C-3a)

-

δ 115-118 (C-3)

-

δ 110-113 (d, J = 25-30 Hz, C-5)

-

δ 98-102 (d, J = 25-30 Hz, C-7)

-

δ 45-48 (-CH₂Cl)

-

-

IR (KBr, cm⁻¹):

-

3200-3400 (N-H stretching)

-

1640-1660 (C=O stretching)

-

1500-1600 (C=C aromatic stretching)

-

1200-1300 (C-F stretching)

-

700-800 (C-Cl stretching)

-

-

Mass Spectrometry (EI):

-

m/z (%): 211/213 (M⁺, isotope pattern for Cl), 162 (M⁺ - CH₂Cl), 134 (M⁺ - COCH₂Cl)

-

Reactivity and Chemical Transformations

This compound is a bifunctional molecule, with reactivity centered on the α-chloro ketone moiety and the indole nucleus.

Caption: Key reactive sites and potential transformations of the target molecule.

Reactions at the α-Chloro Ketone Moiety

The α-chloro ketone is a potent electrophile, making it susceptible to nucleophilic substitution at the α-carbon.[6][7][8][9] This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form various derivatives. This is a common strategy for introducing diverse functional groups.

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas provides a direct route to substituted thiazoles, a privileged scaffold in medicinal chemistry.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.

Reactions involving the Indole Nucleus

-